Methyl 1-acetyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 1-acetyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-acetyl-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of indole derivatives with acylating agents. For instance, the reaction of indole with acetic anhydride in the presence of a base such as pyridine can yield the acetylated product . Another method involves the use of methylation reactions, where methyl iodide is used to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Methyl 1-acetyl-1H-indole-2-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-acetyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-hydroxyindole-3-carboxylate: Another indole derivative with similar chemical properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl indole-1-carboxylate: Used in various synthetic applications.
Uniqueness
Methyl 1-acetyl-1H-indole-2-carboxylate is unique due to its specific acetyl and methyl ester groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 1-acetylindole-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-10-6-4-3-5-9(10)7-11(13)12(15)16-2/h3-7H,1-2H3 |
InChI Key |
OUQLROHMUUNMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=C1C(=O)OC |
Origin of Product |
United States |
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